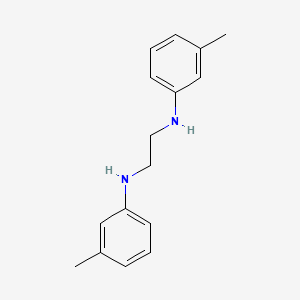

N,N'-Ethylenedi-m-toluidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N'-bis(3-methylphenyl)ethane-1,2-diamine is an aminotoluene.

Applications De Recherche Scientifique

Chemical Manufacturing

N,N'-Ethylenedi-m-toluidine is primarily utilized as an intermediate in the production of dyes and pigments. Its unique chemical properties allow it to facilitate various reactions essential for synthesizing complex organic compounds.

- Dyes and Pigments : The compound's ability to undergo electrophilic aromatic substitution makes it valuable in creating vibrant dyes used in textiles and coatings.

- Polymeric Materials : As a building block in polymer chemistry, it contributes to the development of specialty polymers with tailored properties.

Polymerization Processes

The compound serves as a polymerization accelerator, particularly in the formulation of dental materials and adhesives. Its role in initiating polymerization reactions is crucial for the production of materials that require rapid curing times and enhanced mechanical properties.

| Application | Description |

|---|---|

| Dental Materials | Used in composite resins for dental restorations, enhancing durability. |

| Bone Cements | Integral in formulating bone cements for orthopedic applications, ensuring strong adhesion. |

Organic Synthesis

This compound is an important reagent in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations:

- Alkylation Reactions : The compound acts as a nucleophile, facilitating the introduction of alkyl groups into organic molecules.

- Catalytic Processes : It is employed as a catalyst in specific polymerization processes, improving reaction efficiency.

Toxicological Considerations

While this compound has beneficial applications, understanding its toxicological profile is essential:

- Methemoglobinemia Risk : Similar compounds have been associated with increased levels of methemoglobin, leading to reduced oxygen-carrying capacity in blood.

- Acute Toxicity : Reports indicate moderate toxicity levels, necessitating careful handling and exposure assessments.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Toxicological Assessments : Research indicates potential health risks associated with prolonged exposure to related toluidines, highlighting the need for safety evaluations.

- Environmental Impact Studies : Investigations into the ecological effects of toluidines suggest that these compounds can adversely affect aquatic life, warranting regulatory scrutiny.

Propriétés

Numéro CAS |

7030-60-6 |

|---|---|

Formule moléculaire |

C16H20N2 |

Poids moléculaire |

240.34 g/mol |

Nom IUPAC |

N,N'-bis(3-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-13-5-3-7-15(11-13)17-9-10-18-16-8-4-6-14(2)12-16/h3-8,11-12,17-18H,9-10H2,1-2H3 |

Clé InChI |

WXEZZUDLDARSKV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NCCNC2=CC=CC(=C2)C |

SMILES canonique |

CC1=CC(=CC=C1)NCCNC2=CC=CC(=C2)C |

Key on ui other cas no. |

7030-60-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.